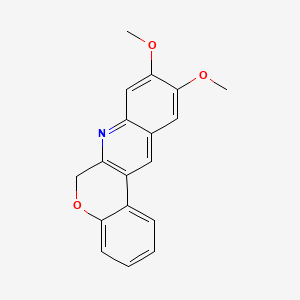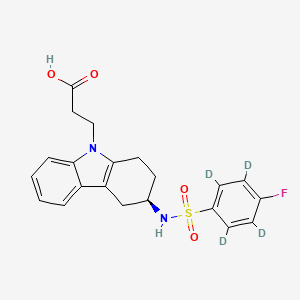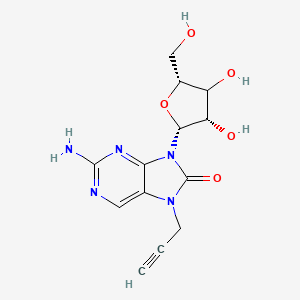
Flt3/itd-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flt3/itd-IN-3 is a compound that targets the FMS-like tyrosine kinase 3 (FLT3) receptor, which is commonly mutated in acute myeloid leukemia (AML). This compound is particularly significant due to its ability to inhibit the internal tandem duplication (ITD) mutations within the FLT3 gene, which are associated with poor prognosis in AML patients .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Flt3/itd-IN-3 typically involves multiple steps, including the preparation of key intermediates and the final coupling reactions. The exact synthetic route and reaction conditions can vary, but common methods include:
Step 1: Preparation of the core structure through a series of condensation and cyclization reactions.
Step 2: Introduction of functional groups that enhance the compound’s binding affinity to the FLT3 receptor.
Step 3: Final coupling reactions to complete the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
Flt3/itd-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, enhancing its stability and efficacy.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and therapeutic potentials .
Applications De Recherche Scientifique
Flt3/itd-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of FLT3 inhibitors.
Biology: Helps in understanding the role of FLT3 mutations in cellular signaling and proliferation.
Medicine: Investigated as a potential therapeutic agent for treating AML and other cancers with FLT3 mutations.
Industry: Utilized in the development of diagnostic assays for detecting FLT3 mutations
Mécanisme D'action
Flt3/itd-IN-3 exerts its effects by binding to the FLT3 receptor and inhibiting its kinase activity. This inhibition prevents the activation of downstream signaling pathways, such as the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways, which are involved in cellular proliferation and survival. By blocking these pathways, this compound induces apoptosis and inhibits the growth of AML cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Midostaurin: Another FLT3 inhibitor used in the treatment of AML.
Gilteritinib: A more selective FLT3 inhibitor with a different binding profile.
Quizartinib: Known for its high potency against FLT3-ITD mutations
Uniqueness of Flt3/itd-IN-3
This compound is unique due to its specific targeting of FLT3-ITD mutations, which are associated with a particularly poor prognosis in AML patients. Its ability to inhibit these mutations more effectively than other compounds makes it a valuable tool in both research and therapeutic contexts .
Propriétés
Formule moléculaire |
C22H26ClN7O2 |
|---|---|
Poids moléculaire |
455.9 g/mol |
Nom IUPAC |
N-(2-chloro-4-morpholin-4-ylphenyl)-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C22H26ClN7O2/c23-18-12-16(29-8-10-32-11-9-29)3-4-19(18)27-22(31)17-14-25-30-7-5-20(28-21(17)30)26-15-2-1-6-24-13-15/h3-5,7,12,14-15,24H,1-2,6,8-11,13H2,(H,26,28)(H,27,31)/t15-/m1/s1 |
Clé InChI |
PCGXWBCXAWPIRK-OAHLLOKOSA-N |
SMILES isomérique |
C1C[C@H](CNC1)NC2=NC3=C(C=NN3C=C2)C(=O)NC4=C(C=C(C=C4)N5CCOCC5)Cl |
SMILES canonique |
C1CC(CNC1)NC2=NC3=C(C=NN3C=C2)C(=O)NC4=C(C=C(C=C4)N5CCOCC5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-8-[(E)-3-phenylprop-2-enoyl]oxy-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12399738.png)





![9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12399766.png)







